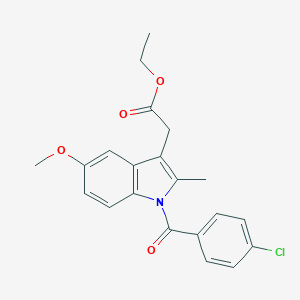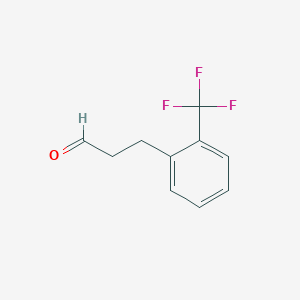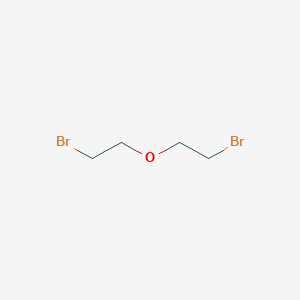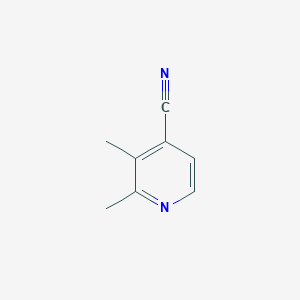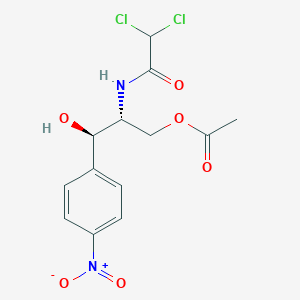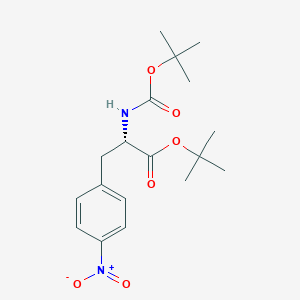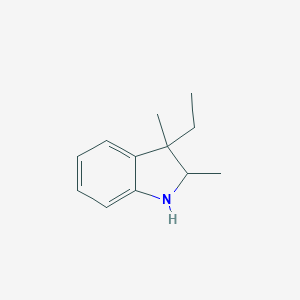
3-Ethyl-2,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3-dimethylindoline is a heterocyclic organic compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,3-dimethylindoline is not well understood. However, studies have shown that the compound exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethyl-2,3-dimethylindoline has several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl-2,3-dimethylindoline in lab experiments include its high yield of synthesis, its stability, and its unique structure. However, the compound has some limitations such as its low solubility in water and its high cost.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-2,3-dimethylindoline. One potential direction is the development of new materials with unique properties such as fluorescence and charge transport. Another potential direction is the synthesis of new indole derivatives with potential biological activities. Additionally, the compound could be further studied for its potential applications in cancer therapy and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-Ethyl-2,3-dimethylindoline can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylindole with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields the desired product in good yield. Other methods involve the use of different alkylating agents and catalysts.
Aplicaciones Científicas De Investigación
3-Ethyl-2,3-dimethylindoline has been extensively studied for its potential applications in various fields of science. In material science, the compound has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence and charge transport. In organic synthesis, the compound has been used as a starting material for the synthesis of various indole derivatives with potential biological activities.
Propiedades
Número CAS |
18781-59-4 |
|---|---|
Nombre del producto |
3-Ethyl-2,3-dimethylindoline |
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
Clave InChI |
FCHLBDYQJHDNFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
SMILES canónico |
CCC1(C(NC2=CC=CC=C21)C)C |
Sinónimos |
3-Ethyl-2,3-dimethylindoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



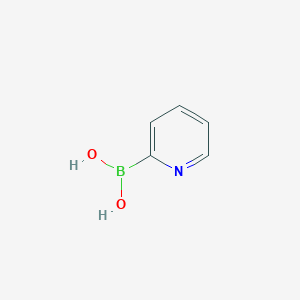
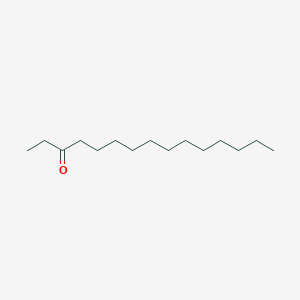
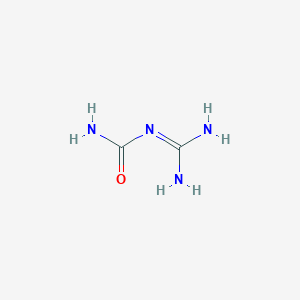
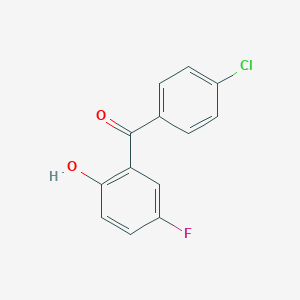
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
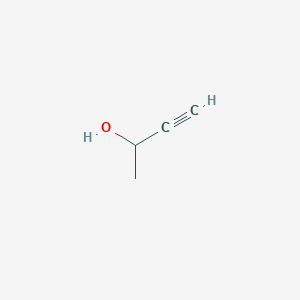
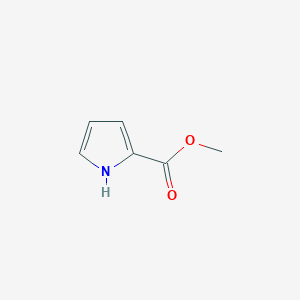
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
